An In-depth Technical Guide to the Iridoid Glycoside Scandoside: Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide to the Iridoid Glycoside Scandoside: Chemical Structure, Properties, and Biological Activities
This guide provides a comprehensive technical overview of Scandoside, an iridoid glycoside of significant interest to researchers in natural product chemistry, pharmacology, and drug development. We will delve into its chemical architecture, physicochemical properties, natural origins, and biosynthetic pathway. Furthermore, this document will explore its notable biological activities, particularly its anti-inflammatory effects, and provide detailed experimental protocols for its extraction, isolation, and bioactivity assessment.
Introduction to Scandoside: A Bioactive Iridoid Glycoside
Scandoside is a naturally occurring iridoid glycoside, a class of monoterpenoids characterized by a cyclopentanopyran skeleton. These compounds are widely distributed in the plant kingdom and are often involved in plant defense mechanisms.[1] Scandoside has garnered attention for its potential therapeutic applications, most notably for its anti-inflammatory properties.[2] This guide aims to provide a detailed resource for scientists and researchers investigating the chemical and biological facets of this promising molecule.
Chemical Structure and Physicochemical Properties
A thorough understanding of Scandoside's chemical structure and properties is fundamental to its study and application.
Chemical Structure
Scandoside possesses the molecular formula C₁₆H₂₂O₁₁ and has a molecular weight of 390.34 g/mol .[3] Its systematic IUPAC name is (1S,4aS,5R,7aS)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid.[3] The structure features a cis-fused cyclopenta[c]pyran ring system, which is characteristic of the iridoid family, with a glucose moiety attached via a β-glycosidic linkage at the C1 position.
Diagram: Chemical Structure of Scandoside
Caption: 2D representation of the chemical structure of Scandoside.
Physicochemical Properties
Quantitative data on the physicochemical properties of Scandoside are not extensively reported in publicly available databases. However, based on its structure and classification as a glycoside, certain properties can be inferred. It is expected to be a polar molecule with some solubility in water and polar organic solvents like methanol and ethanol. For experimental purposes, it is often dissolved in dimethyl sulfoxide (DMSO).[4][5]
| Property | Value/Information | Source |
| Molecular Formula | C₁₆H₂₂O₁₁ | [3] |
| Molecular Weight | 390.34 g/mol | [3] |
| IUPAC Name | (1S,4aS,5R,7aS)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid | [3] |
| CAS Number | 18842-99-4 | [3] |
| Appearance | Powder | [2] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol.[2] Limited solubility in water is expected due to the presence of multiple hydroxyl groups, but co-solvents are often required for biological assays.[4][5] | |
| Melting Point | Not reported in available literature. |
Natural Sources and Biosynthesis
Scandoside is a secondary metabolite produced by several plant species. Understanding its natural distribution and biosynthetic origin is crucial for its sourcing and potential biotechnological production.
Natural Occurrence
Scandoside has been isolated from various plants, most notably from the Rubiaceae family. Key plant sources include:
Biosynthesis Pathway
The biosynthesis of iridoid glycosides, including Scandoside, originates from the general isoprenoid pathway.[7] The core iridoid skeleton is formed from geranyl pyrophosphate (GPP), which is derived from the methylerythritol phosphate (MEP) pathway in plastids.[7] While the complete and specific enzymatic pathway to Scandoside has not been fully elucidated, a putative pathway can be constructed based on the known biosynthesis of related iridoids like Loganin and Geniposide.[2][8][9]
Diagram: Putative Biosynthetic Pathway of Scandoside
Caption: Scandoside inhibits inflammation by suppressing the MAPK and NF-κB signaling pathways.
Experimental Protocols
This section provides detailed methodologies for the extraction and isolation of Scandoside from plant material, as well as a common bioassay for evaluating its anti-inflammatory activity.
Extraction and Isolation of Scandoside from Paederia scandens
This protocol is a representative method adapted from general procedures for isolating iridoid glycosides from Paederia scandens. [6][10]
Diagram: Workflow for Extraction and Isolation of Scandoside
Caption: A general workflow for the extraction and isolation of Scandoside.
Step-by-Step Protocol:
-
Plant Material Preparation: Air-dry the aerial parts of Paederia scandens at room temperature and grind them into a fine powder.
-
Extraction: Macerate the powdered plant material with 80% aqueous methanol (1:10 w/v) at room temperature for 72 hours with occasional shaking. Repeat the extraction process three times.
-
Filtration and Concentration: Combine the methanolic extracts and filter through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in distilled water and sequentially partition with n-hexane, ethyl acetate, and n-butanol. This will yield four fractions: n-hexane, ethyl acetate, n-butanol, and the remaining aqueous fraction.
-
Column Chromatography: The n-butanol fraction, which is typically rich in iridoid glycosides, is subjected to silica gel column chromatography.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
-
-
Fraction Collection and Analysis: Collect fractions of a suitable volume and monitor them by thin-layer chromatography (TLC) using a chloroform:methanol solvent system. Combine fractions with similar TLC profiles.
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Final Purification: The fractions containing Scandoside are further purified by preparative high-performance liquid chromatography (HPLC) or repeated column chromatography until a pure compound is obtained.
-
Structure Elucidation: The purity and structure of the isolated Scandoside are confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
In Vitro Anti-inflammatory Bioassay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This protocol describes a common method to assess the anti-inflammatory activity of Scandoside by measuring its ability to inhibit NO production in LPS-stimulated macrophages. [11] Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Scandoside (dissolved in DMSO to prepare a stock solution)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: After 24 hours, remove the medium and replace it with fresh medium containing various concentrations of Scandoside. A vehicle control (DMSO) should also be included. Incubate for 1 hour.
-
LPS Stimulation: Following the pre-treatment with Scandoside, stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours. A negative control group (without LPS stimulation) should be included.
-
Nitrite Measurement (Griess Assay):
-
After the incubation period, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Add 50 µL of Griess Reagent to each well containing the supernatant.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage of NO inhibition for each concentration of Scandoside compared to the LPS-only treated group.
-
Cell viability should be assessed in parallel using an MTT assay to ensure that the observed NO inhibition is not due to cytotoxicity.
-
Conclusion
Scandoside is a compelling natural product with well-documented anti-inflammatory properties. Its mechanism of action, involving the dual inhibition of the NF-κB and MAPK signaling pathways, makes it an attractive candidate for further investigation in the context of inflammatory diseases. The protocols provided in this guide offer a framework for researchers to extract, isolate, and evaluate the biological activity of Scandoside, thereby facilitating future research and development in this promising area.
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